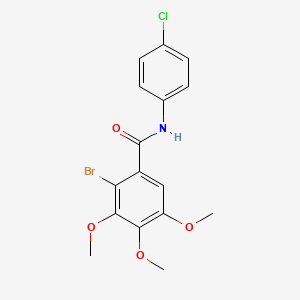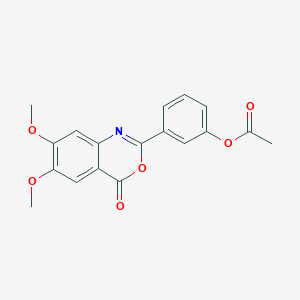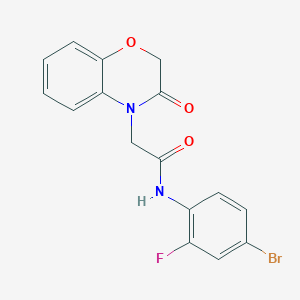
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as BTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. BTB has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding results in the inhibition of proteasome activity, leading to the accumulation of misfolded and damaged proteins within cells. This accumulation can trigger a variety of cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of other enzymes, including the chymotrypsin-like activity of the proteasome. 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its specificity for the proteasome. This specificity allows researchers to selectively target the proteasome, without affecting other cellular processes. Additionally, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent proteasome inhibitory activity, making it a valuable tool for researchers studying the proteasome. However, one limitation of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. Additionally, researchers are exploring the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent in the treatment of cancer and other diseases. Finally, researchers are investigating the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a tool for studying the role of the proteasome in various cellular processes.
Synthesemethoden
The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 2-bromo-3,4,5-trimethoxyaniline in the presence of a base to form the final product. The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a proteasome inhibitor. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-8-11(13(17)15(23-3)14(12)22-2)16(20)19-10-6-4-9(18)5-7-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMUXSRUVMADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)